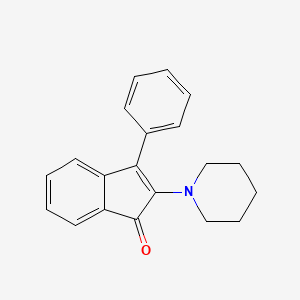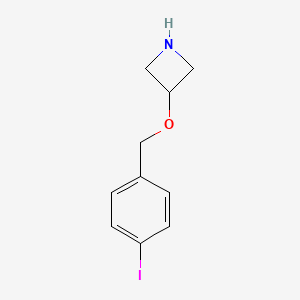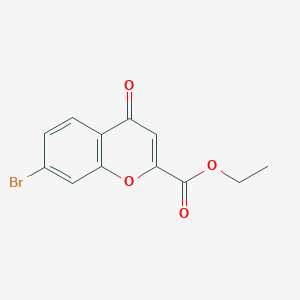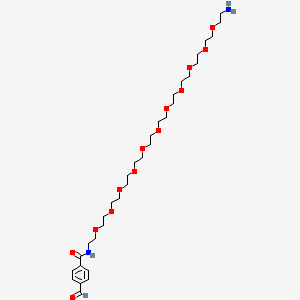
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of Carbamimidoyl Group: The protected D-lysine is then reacted with a carbamimidoylating agent to introduce the carbamimidoyl group.
Coupling with Glycine: The resulting compound is coupled with glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Deprotected amino acid derivatives.
科学研究应用
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
作用机制
The mechanism of action of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine: Another Fmoc-protected amino acid derivative with similar applications in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Used in peptide synthesis and organic chemistry.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine: A related compound used in peptide synthesis.
Uniqueness
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is unique due to the presence of both the Fmoc protecting group and the carbamimidoyl group, which provide distinct chemical properties and reactivity. This makes it a valuable tool in peptide synthesis and other research applications.
属性
分子式 |
C24H29N5O5 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
2-[[(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H29N5O5/c25-23(26)27-12-6-5-11-20(22(32)28-13-21(30)31)29-24(33)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,28,32)(H,29,33)(H,30,31)(H4,25,26,27)/t20-/m1/s1 |
InChI 键 |
DRGYCRNEGDWQFO-HXUWFJFHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)NCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11835123.png)
![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)

![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)

![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)
![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)






